N-(7,7-dimethyl-5-oxo-6,8-dihydroquinazolin-2-yl)cyclopentanecarboxamide
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Overview
Description
N-(7,7-dimethyl-5-oxo-6,8-dihydroquinazolin-2-yl)cyclopentanecarboxamide is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a quinazoline core, which is a bicyclic structure composed of fused benzene and pyrimidine rings, and a cyclopentanecarboxamide moiety. The presence of these functional groups imparts distinct chemical properties to the compound, making it a subject of interest in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(7,7-dimethyl-5-oxo-6,8-dihydroquinazolin-2-yl)cyclopentanecarboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors, such as anthranilic acid derivatives and formamide, under acidic or basic conditions.
Introduction of the Cyclopentanecarboxamide Moiety: The cyclopentanecarboxamide group can be introduced via amide bond formation using cyclopentanecarboxylic acid and an appropriate coupling reagent, such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet the demands of large-scale production.
Chemical Reactions Analysis
Types of Reactions
N-(7,7-dimethyl-5-oxo-6,8-dihydroquinazolin-2-yl)cyclopentanecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinazoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially converting the carbonyl groups to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace functional groups on the quinazoline ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and halides under appropriate conditions (e.g., solvent, temperature).
Major Products Formed
Oxidation: Quinazoline N-oxides.
Reduction: Alcohol derivatives of the original compound.
Substitution: Various substituted quinazoline derivatives depending on the nucleophile used.
Scientific Research Applications
N-(7,7-dimethyl-5-oxo-6,8-dihydroquinazolin-2-yl)cyclopentanecarboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as polymers and catalysts, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(7,7-dimethyl-5-oxo-6,8-dihydroquinazolin-2-yl)cyclopentanecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzyme activity through direct binding to the active site or allosteric sites.
Receptor Interaction: Modulating receptor activity by acting as an agonist or antagonist, thereby influencing cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- N-(7,7-dimethyl-5-oxo-6,8-dihydroquinazolin-2-yl)pentanamide
- N-(7,7-dimethyl-5-oxo-6,8-dihydroquinazolin-2-yl)-2-methylbutanamide
Uniqueness
N-(7,7-dimethyl-5-oxo-6,8-dihydroquinazolin-2-yl)cyclopentanecarboxamide stands out due to its specific structural features, such as the cyclopentanecarboxamide moiety, which may confer unique chemical reactivity and biological activity compared to its analogs
Properties
IUPAC Name |
N-(7,7-dimethyl-5-oxo-6,8-dihydroquinazolin-2-yl)cyclopentanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O2/c1-16(2)7-12-11(13(20)8-16)9-17-15(18-12)19-14(21)10-5-3-4-6-10/h9-10H,3-8H2,1-2H3,(H,17,18,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKMDHMMEVQTHIR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=NC(=NC=C2C(=O)C1)NC(=O)C3CCCC3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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